molecular formula C8H7BrFN B13681802 3-Bromo-6-cyclopropyl-2-fluoropyridine

3-Bromo-6-cyclopropyl-2-fluoropyridine

Cat. No.: B13681802
M. Wt: 216.05 g/mol
InChI Key: HXUUXSJNQMFQND-UHFFFAOYSA-N
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Description

3-Bromo-6-cyclopropyl-2-fluoropyridine is a halogenated pyridine derivative with a molecular formula of C₈H₇BrFN and a molecular weight of 216.05 g/mol . Its structure features a bromine atom at position 3, a fluorine atom at position 2, and a cyclopropyl substituent at position 4. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by the cyclopropyl group, which can enhance metabolic stability and influence binding interactions in target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-cyclopropyl-2-fluoropyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-cyclopropyl-2-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-6-cyclopropyl-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine, cyclopropyl, and fluorine substituents can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Positional Isomer: 6-Bromo-3-cyclopropyl-2-fluoropyridine

  • Molecular Formula : C₈H₇BrFN .
  • CAS Number : 2839917-66-5 .
  • Key Differences :
    • The bromine and cyclopropyl groups are swapped (positions 3 vs. 6), altering reactivity in cross-coupling reactions.
    • Positional isomerism may affect regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig reactions, where the bromine’s location determines coupling sites .

Chloro-Substituted Analogue: 3-Bromo-6-Chloro-2-Fluoropyridine

  • Molecular Formula : C₅H₂BrClFN .
  • CAS Number : 885952-18-1 .
  • Key Differences: Chlorine replaces the cyclopropyl group, introducing a stronger electron-withdrawing effect.

Trifluoromethyl-Substituted Analogue: 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

  • Molecular Formula : C₇H₃BrF₄N .
  • CAS Number : 1159512-36-3 .
  • Key Differences :
    • The trifluoromethyl group at position 6 is highly electronegative and bulky, reducing solubility in polar solvents.
    • Enhanced metabolic stability due to fluorine content but may increase steric hindrance in enzyme binding compared to cyclopropyl .

Difluoromethyl-Substituted Analogue: 3-Bromo-2-(difluoromethyl)-6-fluoropyridine

  • Molecular Formula : C₇H₄BrF₃N .
  • CAS Number : 1803695-57-9 .
  • Key Differences: Difluoromethyl at position 2 increases lipophilicity, improving blood-brain barrier penetration.

Methyl-Substituted Analogue: 3-Bromo-6-fluoro-2-methylpyridine

  • Molecular Formula : C₆H₅BrFN .
  • Key Differences :
    • Methyl group at position 2 is smaller and electron-donating, reducing ring electron deficiency.
    • Cyclopropyl in the target compound provides conformational rigidity, which can enhance selectivity in drug-target interactions .

Data Table: Comparative Properties

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents Notable Properties
3-Bromo-6-cyclopropyl-2-fluoropyridine C₈H₇BrFN Not Provided 216.05 Br (C3), F (C2), cyclopropyl (C6) High metabolic stability, moderate steric bulk
6-Bromo-3-cyclopropyl-2-fluoropyridine C₈H₇BrFN 2839917-66-5 216.05 Br (C6), F (C2), cyclopropyl (C3) Altered regioselectivity in coupling
3-Bromo-6-Chloro-2-Fluoropyridine C₅H₂BrClFN 885952-18-1 209.43 Br (C3), Cl (C6), F (C2) Enhanced electrophilicity
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine C₇H₃BrF₄N 1159512-36-3 259.00 Br (C3), F (C2), CF₃ (C6) High electronegativity, low solubility
3-Bromo-2-(difluoromethyl)-6-fluoropyridine C₇H₄BrF₃N 1803695-57-9 217.26 Br (C3), F (C6), CHF₂ (C2) Improved lipophilicity
3-Bromo-6-fluoro-2-methylpyridine C₆H₅BrFN Not Provided 189.01 Br (C3), F (C6), CH₃ (C2) Reduced steric hindrance

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-6-cyclopropyl-2-fluoropyridine, and how do reaction conditions influence yield and purity?

Basic Research Question
A two-step approach is common:

Cyclopropane introduction : Cyclopropylation of a precursor (e.g., 6-bromo-2-fluoropyridine) via transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acid).

Bromination : Electrophilic bromination at the 3-position using NBS (N-bromosuccinimide) under controlled conditions.
Key Factors :

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling .
  • Temperature : Cyclopropylation requires 80–110°C in anhydrous DMF or THF .
  • Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity .
    Data Contradiction : Yields vary (50–85%) due to steric hindrance from the cyclopropyl group; lower temperatures (≤80°C) mitigate decomposition .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; fluorine coupling constants ~10–15 Hz) .
  • 19F NMR : Distinct signal for the 2-fluoro substituent (δ -110 to -120 ppm) .
  • HPLC-MS : Purity assessment (retention time ~8–10 min, C18 column) and molecular ion [M+H]⁺ at m/z 244 .
    Advanced Consideration : X-ray crystallography resolves ambiguities in regiochemistry but requires high-purity crystals (>99%) .

Q. How can researchers address low yields in cross-coupling reactions involving the bromo and cyclopropyl substituents?

Advanced Research Question
Mechanistic Challenges :

  • Steric hindrance : The cyclopropyl group restricts catalyst access. Use bulky ligands (e.g., XPhos) to stabilize intermediates .
  • Electron-withdrawing effects : Fluorine reduces electron density, slowing oxidative addition. Electrophilic palladium catalysts (e.g., Pd(OAc)₂) improve reactivity .
    Optimization Strategies :
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yield by 15–20% .
  • Solvent screening : DMF enhances solubility, while toluene minimizes side reactions .

Q. What are the key safety and stability considerations when handling this compound?

Basic Research Question

  • Hazards : Irritant (H315, H319, H335) . Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Stable at 4–8°C under inert gas (Ar/N₂) to prevent hydrolysis .
  • Decomposition : Avoid prolonged exposure to light; UV-Vis monitoring shows λmax shifts at >40°C .

Q. How do electronic effects of the cyclopropyl and fluorine groups influence regioselectivity in further functionalization?

Advanced Research Question

  • Electron donation : Cyclopropyl acts as a weak electron donor via conjugation, directing electrophiles to the 5-position .
  • Fluorine’s meta-directing effect : Enhances reactivity at the 4-position in SNAr reactions .
    Case Study : Nitration with HNO3/H2SO4 yields 5-nitro derivatives (85% selectivity) due to combined steric and electronic effects .

Q. How can discrepancies in reported melting points and spectral data for this compound be resolved?

Advanced Research Question
Common Contradictions :

  • Melting points : Ranges from 30–35°C (impure) to 38–40°C (high-purity) due to polymorphic forms .
  • ¹³C NMR shifts : Variations (±2 ppm) arise from solvent polarity (CDCl₃ vs. DMSO-d6) .
    Resolution :
  • Standardize protocols : Use USP-grade solvents and report instrument parameters (e.g., 500 MHz vs. 300 MHz) .
  • Collaborative validation : Cross-check data with multiple labs (e.g., PubChem entries) .

Q. What are the applications of this compound in medicinal chemistry?

Advanced Research Question

  • Kinase inhibitor intermediates : The bromine serves as a handle for Suzuki couplings with arylboronic acids .
  • Fluorine’s role : Enhances metabolic stability and bioavailability in lead compounds .
    Case Study : Analogues with trifluoromethyl groups (e.g., 3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid) show IC50 < 100 nM against EGFR .

Properties

Molecular Formula

C8H7BrFN

Molecular Weight

216.05 g/mol

IUPAC Name

3-bromo-6-cyclopropyl-2-fluoropyridine

InChI

InChI=1S/C8H7BrFN/c9-6-3-4-7(5-1-2-5)11-8(6)10/h3-5H,1-2H2

InChI Key

HXUUXSJNQMFQND-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(C=C2)Br)F

Origin of Product

United States

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